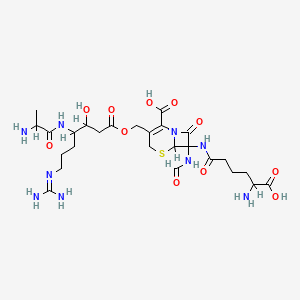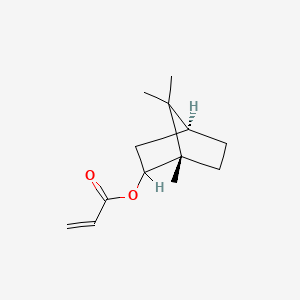
Isobornyl acrylate
Vue d'ensemble
Description
Isobornyl acrylate (IBOA) is a chemical compound identified as a significant contact allergen in medical devices such as glucose sensors and insulin pumps used by diabetes patients worldwide. Although initially considered a low-risk sensitizer, recent multidisciplinary collaborations have highlighted its allergenic potential, raising concerns about its use in medical devices and underscoring the need for improved medical device regulations and labeling (Aerts et al., 2020).
Synthesis Analysis
IBOA can be synthesized using a variety of methods. One method involves the copolymerization of IBOA with other monomers like methacrylate to create core–shell-structured latex nanoparticles through emulsion polymerization. This process does not require organic solvents or fluorine-containing surfactants, resulting in particles with average sizes around 95 nm (Cheng & Wang, 2013). Another method utilizes atom transfer radical polymerization, a controlled process that yields well-defined block copolymers containing IBOA (Dervaux et al., 2008).
Molecular Structure Analysis
The molecular structure of IBOA has been extensively studied. Synthesized IBOA has been analyzed using various techniques such as GC-MS and FT-IR, confirming its structural integrity and purity (Wang Shifa, 2013).
Chemical Reactions and Properties
IBOA's chemical properties are influenced by its reactions with other compounds. For example, its copolymerization with other monomers leads to different particle sizes and surface properties, as seen in emulsion and miniemulsion polymerization studies (Back & Schork, 2007). Additionally, its photopolymerization in microfluidic devices affects mechanical properties like elasticity and strength, which are sensitive to manufacturing techniques (López-García, Beebe, & Crone, 2007).
Physical Properties Analysis
The physical properties of IBOA and its derivatives have been a focus of various studies. For instance, the synthesis of IBOA in the presence of Amberlyst 15, a cation exchange resin, has shown specific physical properties like yield and selectivity under optimized conditions (Hua Yu, 2013).
Chemical Properties Analysis
The chemical properties of IBOA are influenced by its interaction with other chemicals. A study on the reaction of allenoates, isocyanides, and carboxylic acids revealed a novel synthesis of highly substituted acryl imide derivatives, demonstrating the versatility of IBOA in chemical reactions (Huang & Sha, 2008).
Applications De Recherche Scientifique
Microfluidic Device Construction : IBA is used as a construction material for microfluidic devices due to its inertness, transparency, and resolution. The mechanical properties of poly(isobornyl acrylate) are influenced by manufacturing techniques like exposure time, UV intensity, and aging (López-García, Beebe, & Crone, 2007).
Medical Device Allergen : Isobornyl acrylate is found in UV-cured inks, adhesives, and medical devices for diabetes and is known as a significant sensitizer causing allergic contact dermatitis. Its presence in diabetic devices like glucose monitoring systems and insulin pumps is a concern for sensitization (Voller & Warshaw, 2020).
Allergic Contact Dermatitis Solution : Cases of allergic contact dermatitis from IBA in medical devices have been reported. A successful intervention using hydrocolloid wafer (Stomahesive®) as a barrier has been noted (Ng, Nixon, Grills, & Tam, 2021).
Occupational Contact Dermatitis : Isobornyl acrylate has been identified as a cause of occupational contact dermatitis, particularly in industrial settings (Christoffers, Coenraads, & Schuttelaar, 2013).
Emerging Allergen in Diabetic Devices : IBA is increasingly recognized as a frequent allergen in patients using diabetic devices, necessitating consideration in patch testing (Nath, Reeder, & Atwater, 2020).
Polymerization Techniques : Studies have explored the emulsion and miniemulsion polymerization of IBA, examining its properties like molecular weight and particle size, and the impact of surfactants and initiators (Back & Schork, 2007).
Shape Memory Polyurethane : IBA has been used in the synthesis of shape memory polyurethane via stereolithography, demonstrating excellent shape memory performance and potential applications in various fields (Zhao et al., 2018).
Photopolymerization-Induced Self-Assembly : Photoinitiated polymerization-induced self-assembly (photo-PISA) of IBA has been explored for creating well-defined all-acrylic diblock copolymer nano-objects with diverse morphologies (Tan et al., 2017).
Safety And Hazards
Orientations Futures
The future of Isobornyl acrylate looks promising with the global Isobornyl acrylate market size expected to expand at a CAGR of 6.24% during the forecast period, reaching USD 94.93 million by 2028 . The use of naturally obtained biomass can reduce the dependence on petrochemical suppliers and the impact of petroleum prices . Biobased acrylic polymers developed from vegetable oils and cellulose are very popular nowadays .
Propriétés
IUPAC Name |
[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3/t9-,10-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGCQDPCAWOCSH-BREBYQMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Pellets or Large Crystals | |
| Record name | 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |
CAS RN |
5888-33-5 | |
| Record name | Isobornyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBORNYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX0PRH184P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



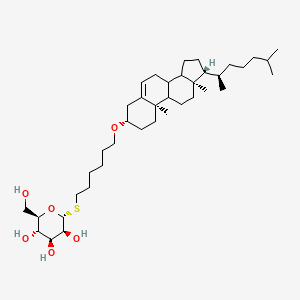
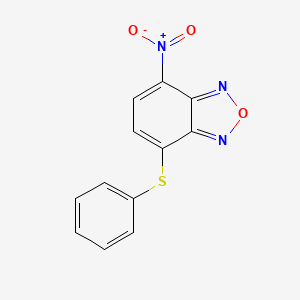
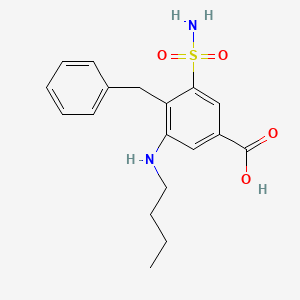
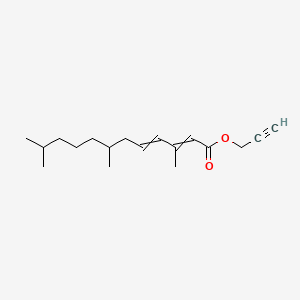
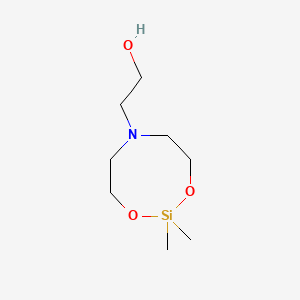
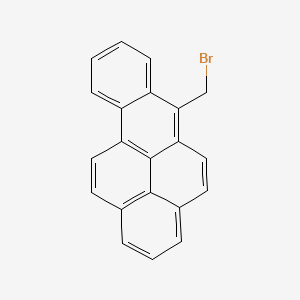
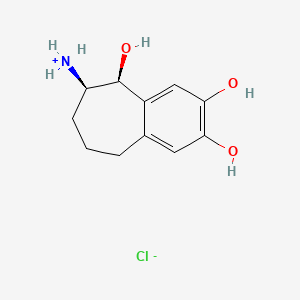
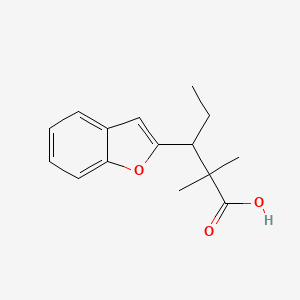
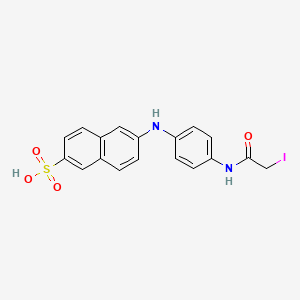
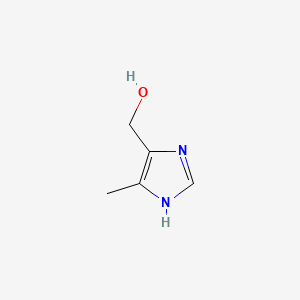
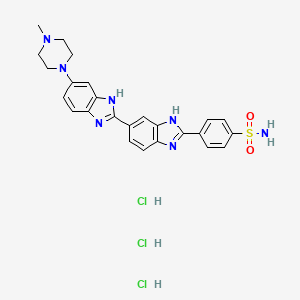
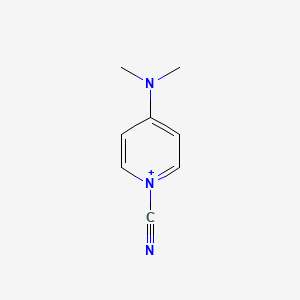
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B1194304.png)
